molecular formula C7H11Cl2FN2 B1458439 (R)-1-(3-Fluoropyridin-2-yl)ethanamine dihydrochloride CAS No. 1391475-97-0

(R)-1-(3-Fluoropyridin-2-yl)ethanamine dihydrochloride

Cat. No. B1458439
M. Wt: 213.08 g/mol
InChI Key: ZVSCQEPBLFCSKQ-ZJIMSODOSA-N
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Description

“®-1-(3-Fluoropyridin-2-yl)ethanamine dihydrochloride” is a chemical compound with the molecular formula C7H11Cl2FN2. It has an average mass of 213.080 Da and a monoisotopic mass of 212.028336 Da . This compound is typically stored at room temperature under an inert atmosphere .

Scientific Research Applications

Antimicrobial and Antifungal Activity

One application involves the synthesis of novel compounds from derivatives of "(R)-1-(3-Fluoropyridin-2-yl)ethanamine dihydrochloride" for their potential antimicrobial and antifungal properties. Pejchal et al. (2015) synthesized a series of 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, confirming their structures through various spectroscopic techniques. These compounds exhibited antibacterial and antifungal activities comparable or slightly better than several medicinal standards, including chloramphenicol, cefoperazone, and amphotericin B (Pejchal, Pejchalová, & Růžičková, 2015).

Enzyme Inhibition for Alzheimer's Disease

Another significant application is in the development of enzyme inhibitors for therapeutic intervention in Alzheimer's disease. Pejchal et al. (2016) reported on the synthesis of sixteen novel derivatives as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. These compounds showed high inhibitory activity against AChE and BChE with negligible cytotoxicity, indicating their potential for Alzheimer's disease therapy (Pejchal et al., 2016).

Synthesis of Key Intermediates for Drug Development

The compound also serves as a key intermediate in the synthesis of other medically relevant molecules. For example, Mathad et al. (2011) detailed an efficient synthesis and practical resolution of 1-(naphthalen-1-yl)ethanamine, a key intermediate in the synthesis of cinacalcet hydrochloride, used for treating secondary hyperparathyroidism. This demonstrates the role of "(R)-1-(3-Fluoropyridin-2-yl)ethanamine dihydrochloride" derivatives in facilitating the production of complex pharmaceuticals (Mathad et al., 2011).

Safety And Hazards

This compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335. The precautionary statements are P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

(1R)-1-(3-fluoropyridin-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2.2ClH/c1-5(9)7-6(8)3-2-4-10-7;;/h2-5H,9H2,1H3;2*1H/t5-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSCQEPBLFCSKQ-ZJIMSODOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=N1)F)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC=N1)F)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(3-Fluoropyridin-2-yl)ethanamine dihydrochloride

CAS RN

1391475-97-0
Record name (1R)-1-(3-fluoropyridin-2-yl)ethan-1-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-1-(3-Fluoropyridin-2-yl)ethanamine dihydrochloride
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(R)-1-(3-Fluoropyridin-2-yl)ethanamine dihydrochloride
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(R)-1-(3-Fluoropyridin-2-yl)ethanamine dihydrochloride
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(R)-1-(3-Fluoropyridin-2-yl)ethanamine dihydrochloride

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